![molecular formula C10H15ClN2O2S B2697632 Methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride CAS No. 2031259-41-1](/img/structure/B2697632.png)
Methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride
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Overview
Description
Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidine derivatives play a crucial role in drug development due to their diverse pharmacological properties. Methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride could serve as a scaffold for designing novel drugs. Researchers can explore modifications around the piperidine and thiazole rings to enhance bioactivity, selectivity, and pharmacokinetics. Potential therapeutic areas include antiviral, anticancer, and central nervous system disorders .
Synthetic Methodology and Chemical Synthesis
Efficient methods for synthesizing substituted piperidines are essential. Researchers have investigated various strategies, including cyclization, cycloaddition, annulation, and multicomponent reactions. The development of cost-effective and scalable synthetic routes for this compound is an ongoing area of interest .
Spiropiperidines and Spiro Compounds
Spiropiperidines, characterized by a spiro-fused piperidine ring, exhibit unique properties. Methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride could serve as a precursor for synthesizing spiro compounds. These molecules often display interesting biological activities and are relevant in drug discovery .
Biological Evaluation and Pharmacological Screening
Researchers should assess the biological activity of this compound. In vitro and in vivo studies can explore its interactions with specific receptors, enzymes, or cellular pathways. Pharmacological evaluation may reveal potential targets, toxicity profiles, and therapeutic indications .
Agrochemicals and Crop Protection
Piperidine-based compounds find applications in agrochemicals. Investigating the pesticidal or herbicidal properties of Methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride could lead to novel crop protection agents. Structure-activity relationship studies are crucial in this context .
Materials Science and Organic Electronics
Functionalized piperidines can be incorporated into organic electronic devices. Researchers explore their use as building blocks for semiconductors, sensors, and light-emitting materials. The thiazole moiety adds further versatility, potentially influencing charge transport and optoelectronic properties .
Mechanism of Action
Target of Action
Methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride is a piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals
Mode of Action
It is known that piperidine derivatives can interact with their targets in a variety of ways . For example, one analog with a piperidine moiety developed a stable hydrophobic interaction with the IKKb catalytic pocket .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities .
Result of Action
It is known that piperidine derivatives can have a wide range of pharmacological activities .
properties
IUPAC Name |
methyl 2-piperidin-3-yl-1,3-thiazole-5-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S.ClH/c1-14-10(13)8-6-12-9(15-8)7-3-2-4-11-5-7;/h6-7,11H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPMOVSZLITUMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(S1)C2CCCNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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